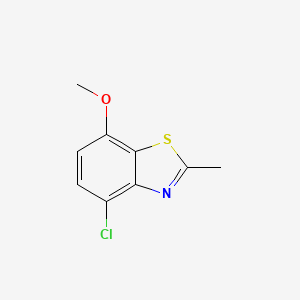
Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci): is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4th position, a methoxy group at the 7th position, and a methyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with 4-chloro-7-methoxy-2-methylbenzaldehyde under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. Additionally, its interaction with DNA and cellular proteins can lead to anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
- 4-Chloro-7-methoxy-2-methylquinoline
- 2-Mercaptobenzothiazole
- 4-Methoxybenzoyl chloride
Comparison: Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Chloro-7-methoxy-2-methylquinoline, the presence of the sulfur atom in the benzothiazole ring enhances its reactivity and potential biological activities. 2-Mercaptobenzothiazole, on the other hand, has a thiol group that significantly alters its chemical behavior and applications. 4-Methoxybenzoyl chloride is primarily used as an acylating agent, whereas Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) is more versatile in its applications across different fields.
Properties
Molecular Formula |
C9H8ClNOS |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
4-chloro-7-methoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNOS/c1-5-11-8-6(10)3-4-7(12-2)9(8)13-5/h3-4H,1-2H3 |
InChI Key |
ZMCLFOKPJANGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2S1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















